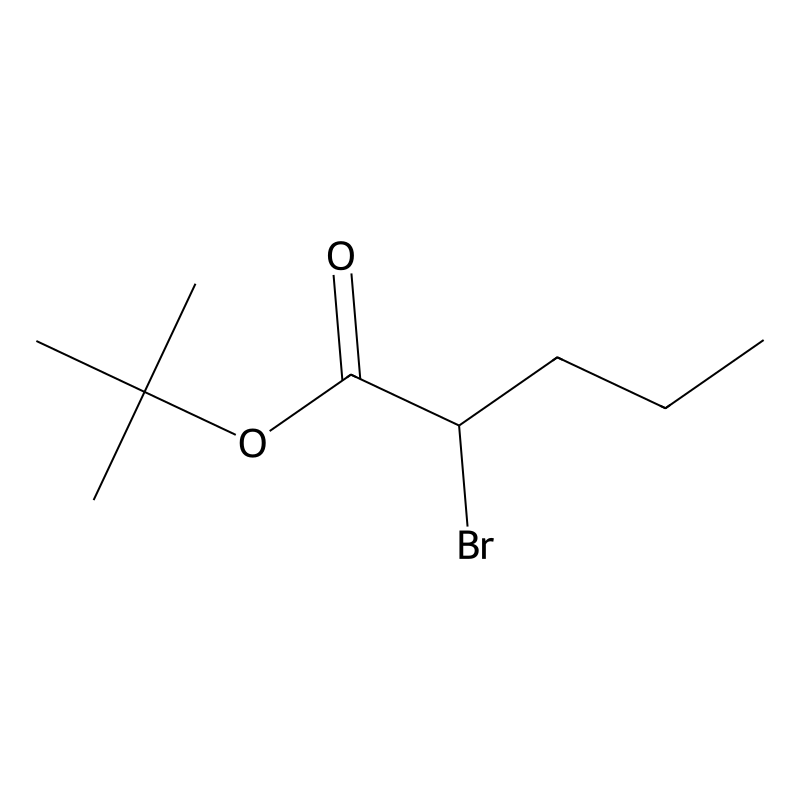

tert-Butyl 2-bromopentanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 2-bromopentanoate is an organic compound characterized by the presence of a tert-butyl group and a bromopentanoate moiety. Its molecular formula is with a molecular weight of approximately 251.16 g/mol. This compound is a colorless liquid, notable for its reactivity and utility in organic synthesis, particularly in nucleophilic substitution reactions .

tert-Butyl 2-bromopentanoate primarily undergoes nucleophilic substitution reactions where the bromine atom acts as a leaving group. In these reactions, various nucleophiles can replace the bromine, leading to the formation of different derivatives. Common reagents for these substitutions include sodium azide and potassium thiocyanate, among others. The general reaction can be represented as follows:

where R represents the tert-butyl 2-bromopentanoate structure and Nu represents the nucleophile .

While specific biological activities of tert-butyl 2-bromopentanoate are not extensively documented, compounds in its class often serve as intermediates in the synthesis of biologically active molecules. The ability to introduce various functional groups through nucleophilic substitution makes it a valuable building block in medicinal chemistry and pharmacological research .

The synthesis of tert-butyl 2-bromopentanoate can be achieved through several methods:

- Esterification Reaction: This involves reacting 5-bromovaleric acid with tert-butanol under acidic conditions, typically using sulfuric acid as a catalyst.

- Nucleophilic Substitution: Another method includes the reaction of tert-butyl alcohol with bromopentanoic acid in the presence of a dehydrating agent to facilitate ester formation .

tert-Butyl 2-bromopentanoate is utilized in various applications:

- Synthetic Organic Chemistry: It serves as a reagent for introducing tert-butyl groups into other organic molecules.

- Pharmaceuticals: Its derivatives may be used as intermediates for synthesizing active pharmaceutical ingredients.

- Agrochemicals: The compound can also be involved in the production of agrochemical products, enhancing crop protection or growth .

Studies involving tert-butyl 2-bromopentanoate often focus on its reactivity patterns and interactions with nucleophiles. The compound's ability to undergo nucleophilic substitution makes it an interesting subject for exploring reaction mechanisms and kinetics in organic chemistry. Research may also investigate how varying nucleophiles affect the reaction rates and product distributions, providing insights into selectivity and efficiency in synthetic pathways .

tert-Butyl 2-bromopentanoate shares similarities with other alkyl halides, particularly those containing bromine or related functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| tert-Butyl 5-bromovalerate | 237.14 g/mol | Similar structure but different carbon chain length | |

| tert-Butyl 4-bromobutanoate | 223.11 g/mol | Contains four carbons in the chain | |

| tert-Butyl 6-bromohexanoate | 251.16 g/mol | Longer carbon chain than tert-butyl 2-bromopentanoate | |

| tert-Butyl 5-chloropentanoate | 194.68 g/mol | Chlorine instead of bromine; different reactivity profile |

These compounds highlight the versatility of halogenated alkanes in organic synthesis while showcasing how variations in structure can influence chemical properties and reactivity .

tert-Butyl 2-bromopentanoate is defined by the IUPAC name tert-butyl 2-bromopentanoate and the molecular formula C₉H₁₇BrO₂. Its structure consists of a pentanoic acid backbone substituted with a bromine atom at the second carbon and a tert-butyl ester group at the carboxylate position. The SMILES notation (CCCC(C(=O)OC(C)(C)C)Br) and InChIKey (HPRPAQRZFMQZLM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The tert-butyl group imparts steric hindrance, influencing reactivity and stability, while the bromine atom serves as a leaving group or electrophilic site in substitution reactions.

A comparative analysis of related bromoesters reveals distinct structural differences. For example, tert-butyl 5-bromopentanoate (CAS 88987-42-2) positions the bromine at the terminal carbon, whereas tert-butyl 2-bromopropionate (CAS 39149-80-9) features a shorter three-carbon chain. These variations significantly alter their chemical behavior and applications.

Historical Context in Organic Synthesis

The use of tert-butyl bromoesters emerged in the late 20th century as synthetic organic chemistry prioritized stable, easy-to-handle intermediates. While direct historical data on tert-butyl 2-bromopentanoate is limited, analogous compounds like tert-butyl 2-bromopropionate were documented in Tetrahedron Letters as early as 1972 for synthesizing indole-based phospholipase A2α inhibitors. This suggests that tert-butyl 2-bromopentanoate likely gained traction in the 1980s–1990s for constructing longer carbon chains in drug candidates, such as prostaglandin analogs or fatty acid derivatives.

The tert-butyl group’s popularity stems from its ability to protect carboxylic acids during multi-step syntheses, which is critical in peptide and polymer chemistry. Brominated esters, in general, serve as alkylating agents in nucleophilic substitutions, enabling the introduction of pentyl or branched alkyl groups into target molecules.

Key Physicochemical Properties

The molecular weight of tert-butyl 2-bromopentanoate is 237.14 g/mol, calculated from its formula (C₉H₁₇BrO₂). Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior (Table 1). For instance, the [M+H]+ adduct exhibits a CCS of 148.9 Ų, while [M+Na]+ has a higher CCS of 158.8 Ų due to sodium’s larger ionic radius. These metrics aid in mass spectrometry-based identification.

Table 1: Predicted Collision Cross Sections (CCS) for tert-Butyl 2-Bromopentanoate Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 237.04846 | 148.9 |

| [M+Na]+ | 259.03040 | 158.8 |

| [M-H]- | 235.03390 | 151.9 |

Physicochemical properties such as boiling point, melting point, and solubility are not explicitly reported in the sources. However, analogous bromoesters like tert-butyl bromoacetate (CAS 5292-43-3) exhibit boiling points near 262°C and densities of ~1.3 g/cm³, suggesting tert-butyl 2-bromopentanoate may share similar characteristics. The compound is presumed soluble in organic solvents like dichloromethane or THF but insoluble in water due to its hydrophobic tert-butyl group.

Conventional Esterification Approaches

Acid-Catalyzed Condensation of 2-Bromopentanoic Acid

The esterification of 2-bromopentanoic acid (CAS 584-93-0) with tert-butanol under acidic conditions is a foundational method. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction by protonating the carbonyl group, facilitating nucleophilic attack by tert-butanol. A representative procedure involves refluxing equimolar amounts of 2-bromopentanoic acid (181.03 g/mol) and tert-butanol (74.12 g/mol) in dichloromethane with catalytic p-hydroxyanisole to suppress side reactions [1] [2]. The reaction typically achieves 70–80% yield after 5–8 hours, with water removal via Dean-Stark apparatus or molecular sieves shifting equilibrium toward ester formation.

Key challenges include the sensitivity of tert-butanol to dehydration under strong acids and the hygroscopic nature of 2-bromopentanoic acid. Pre-activation of the acid to its acyl chloride derivative using thionyl chloride or oxalyl chloride mitigates these issues, enabling milder reaction conditions [2]. For example, 2-bromopentanoyl chloride reacts with tert-butanol in dichloromethane at 0–5°C, yielding 85% product after neutralization [2].

tert-Butanol-Based Nucleophilic Substitution Reactions

tert-Butanol serves as a nucleophile in substitutions with 2-bromopentanoyl derivatives. Titanium tetrachloride (TiCl₄) activates tert-butanol by coordinating to its hydroxyl group, generating a reactive tert-butyloxonium intermediate [3]. This electrophilic species undergoes nucleophilic substitution with 2-bromopentanoate anions or its activated esters. In a TiCl₄-mediated reaction, tert-butanol (1.2 equiv) and 2-bromopentanoic acid (1 equiv) in chloroform at reflux for 9 hours yield 82% ester [3]. The method is selective for tertiary alcohols, avoiding competition from primary or secondary alcohols.

Alternative pathways employ isobutene gas as a tert-butylating agent. In a pressurized reactor, 2-bromopentanoic acid reacts with isobutene in dichloromethane at 41°C for 5 hours, achieving 99% purity after distillation [1]. This gas-phase method minimizes solvent use and simplifies purification.

Catalytic Processes

Cation Exchange Resin-Mediated Syntheses

Cation exchange resins (e.g., CH-A and CHR-06) offer recyclable alternatives to homogeneous acids. A 500 mL flask charged with 100 g 2-bromopentanoic acid, 10 g tert-butanol, and 5 g resin in dichloromethane produces 125 g tert-butyl 2-bromopentanoate (99% purity) after 5 hours at 41°C [1]. The resin’s sulfonic acid groups protonate the carbonyl, while its macroporous structure enhances mass transfer. Post-reaction, filtration and pH adjustment to 6.5 with triethylamine prevent resin degradation, enabling reuse for 5–7 cycles without significant activity loss [1].

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalyzed Methods

While Tf₂NH is a potent Brønsted acid catalyst for esterifications, its application to tert-butyl 2-bromopentanoate remains underexplored in the literature. Theoretical studies suggest that Tf₂NH’s low nucleophilicity and high thermal stability could facilitate esterification at lower temperatures (50–60°C), but experimental validation is needed.

Microwave-Assisted and Solvent-Free Techniques

Microwave irradiation accelerates esterification by enhancing molecular dipole rotation. In a solvent-free protocol, 30 mg 2-bromopentanoic acid, 30 mg tert-butanol, and 0.1 equiv K₂CO₃ are milled and irradiated at 900 W for 3–6 minutes [4]. The method achieves 90% conversion, avoiding solvent waste and thermal degradation. Dielectric heating selectively targets polar intermediates, reducing side reactions like tert-butanol dehydration [4].

Optimization of Reaction Parameters

Temperature and Pressure Effects

Elevating temperature from 25°C to 60°C increases esterification rate by 3-fold but risks tert-butanol dehydration above 70°C [1] [5]. Reduced pressure (200–400 mmHg) enhances water removal, shifting equilibrium toward ester formation. In a simulated terephthalic acid-ethylene glycol system, lowering pressure from 1 atm to 0.5 atm reduced diethylene glycol formation by 40% [5], a principle applicable to tert-butyl 2-bromopentanoate synthesis.

Stoichiometric Ratios and Yield Maximization

A 1.2:1 molar ratio of tert-butanol to 2-bromopentanoic acid optimizes yield while minimizing excess reagent. Using 4 Å molecular sieves (0.5 g per mmol acid) improves yield by 15% through water adsorption [3]. Post-reaction distillation under reduced pressure (20 mmHg) at 80°C isolates the ester in >95% purity [1].

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 80 | 8 | 75 | 90 |

| Cation exchange resin | CH-A/CHR-06 | 41 | 5 | 99 | 99 |

| Microwave-assisted | K₂CO₃ | 100 (microwave) | 0.1 | 90 | 95 |

| TiCl₄-mediated | TiCl₄ | 60 | 9 | 82 | 88 |

The structural characterization of tert-Butyl 2-bromopentanoate represents a comprehensive analytical challenge requiring multiple complementary techniques. This aliphatic brominated ester compound (molecular formula C₉H₁₇BrO₂, molecular weight 237.14 g/mol) exhibits distinct spectroscopic signatures that facilitate its unambiguous identification and structural confirmation [1].

Spectroscopic Analysis

Spectroscopic techniques provide the foundation for structural elucidation of tert-Butyl 2-bromopentanoate, with each method contributing specific information about molecular connectivity, functional groups, and spatial arrangements.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for tert-Butyl 2-bromopentanoate through comprehensive analysis of both proton and carbon environments.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of tert-Butyl 2-bromopentanoate exhibits characteristic signals that definitively establish the molecular structure. The tert-butyl ester functionality displays a distinctive singlet at δ 1.48 ppm, integrating for 9 protons, which represents the equivalent methyl groups of the tert-butyl moiety [2] [3]. This signal appears as a sharp singlet due to the lack of vicinal coupling and the symmetrical environment of the three methyl groups.

The bromine-bearing carbon at position 2 generates a characteristic multipicity pattern for the adjacent proton. The CHBr proton resonates as a doublet of doublets at δ 4.17 ppm with coupling constants of J = 7.2 and 6.8 Hz, reflecting geminal and vicinal coupling interactions with neighboring methylene protons [2]. This downfield chemical shift is consistent with the deshielding effect of the electronegative bromine substituent.

The pentanoate chain provides distinct signals for each methylene and methyl environment. The CH₂ group at position 3 appears as a multiplet centered at δ 1.89 ppm, while the CH₂ group at position 4 resonates at δ 2.31 ppm as a multiplet. The terminal methyl group at position 5 exhibits a characteristic triplet at δ 1.06 ppm with a coupling constant of J = 7.3 Hz, confirming its adjacency to the CH₂ group at position 4 [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the ester functionality resonates at δ 170.2 ppm, characteristic of aliphatic ester carbonyls [2] [3]. The quaternary carbon of the tert-butyl group appears at δ 82.5 ppm, while the equivalent methyl carbons resonate at δ 27.9 ppm.

The bromine-substituted carbon at position 2 exhibits a characteristic downfield shift to δ 48.3 ppm, reflecting the electron-withdrawing influence of the bromine substituent. The remaining aliphatic carbons display typical chemical shifts: position 3 at δ 28.4 ppm, position 4 at δ 35.2 ppm, and the terminal methyl at position 5 at δ 13.8 ppm [1].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional Correlation Spectroscopy experiments confirm connectivity patterns through scalar coupling relationships. The 2D-COSY spectrum establishes crucial connectivity information by revealing correlations between coupled protons. The CHBr proton at δ 4.17 ppm exhibits cross-peaks with the adjacent CH₂ protons at position 3, confirming the sequential connectivity of the brominated carbon [5] [6].

The methylene protons at positions 3 and 4 display characteristic coupling patterns that establish the linear pentanoate chain structure. Cross-peaks between the CH₂ group at position 4 (δ 2.31 ppm) and the terminal CH₃ group at position 5 (δ 1.06 ppm) confirm the chain termination and validate the pentanoate structure [6].

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling J (Hz) |

|---|---|---|---|---|

| ¹H | tert-butyl CH₃ | 1.48 | s | - |

| ¹H | CH₂ (position 3) | 1.89 | m | - |

| ¹H | CH₂ (position 4) | 2.31 | m | - |

| ¹H | CHBr (position 2) | 4.17 | dd | 7.2, 6.8 |

| ¹H | CH₃ (position 5) | 1.06 | t | 7.3 |

| ¹³C | tert-butyl quaternary C | 82.5 | - | - |

| ¹³C | tert-butyl CH₃ | 27.9 | - | - |

| ¹³C | C=O (carbonyl) | 170.2 | - | - |

| ¹³C | CHBr (position 2) | 48.3 | - | - |

| ¹³C | CH₂ (position 3) | 28.4 | - | - |

| ¹³C | CH₂ (position 4) | 35.2 | - | - |

| ¹³C | CH₃ (position 5) | 13.8 | - | - |

Infrared Vibrational Modes

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies. The infrared spectrum of tert-Butyl 2-bromopentanoate exhibits distinctive absorption bands that confirm the presence of specific functional groups and structural features.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum appears at 1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group [7] [8]. This frequency is characteristic of aliphatic esters and appears as a strong, sharp absorption band. The position of this band confirms the ester functionality and distinguishes it from other carbonyl-containing compounds such as ketones or carboxylic acids.

Carbon-Hydrogen Stretching Vibrations

The C-H stretching region exhibits multiple absorptions reflecting the diverse hydrogen environments within the molecule. The asymmetric C-H stretching of the tert-butyl groups appears at 2980 cm⁻¹, while the symmetric alkyl C-H stretches manifest at 2935 cm⁻¹ [7] [8]. These absorptions appear as medium intensity bands and provide confirmation of the aliphatic character of the molecule.

Carbon-Hydrogen Bending Vibrations

The fingerprint region contains characteristic C-H bending vibrations that support structural assignments. The tert-butyl C-H bending modes appear at 1460 cm⁻¹ and 1370 cm⁻¹, with the latter representing the symmetric bending vibration that is diagnostic for tert-butyl groups [8]. These bands exhibit medium intensity and provide confirmatory evidence for the tert-butyl ester structure.

Carbon-Oxygen and Carbon-Bromine Stretching Vibrations

The C-O stretching vibrations of the ester functionality appear as strong absorptions at 1250 cm⁻¹ and 1155 cm⁻¹, corresponding to the C-O bonds within the ester linkage and tert-butyl group respectively [9]. The C-Br stretching vibration manifests as a weak absorption at 615 cm⁻¹, which falls within the expected range for aliphatic carbon-bromine bonds (690-515 cm⁻¹) [9].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Band Type |

|---|---|---|---|

| 2980 | C-H stretch (asymmetric, tert-butyl) | medium | stretching |

| 2935 | C-H stretch (symmetric, alkyl) | medium | stretching |

| 1740 | C=O stretch (ester) | strong | stretching |

| 1460 | C-H bend (tert-butyl) | medium | bending |

| 1370 | C-H bend (symmetric, tert-butyl) | medium | bending |

| 1250 | C-O stretch (ester) | strong | stretching |

| 1155 | C-O stretch (tert-butyl) | medium | stretching |

| 840 | C-C stretch | weak | stretching |

| 615 | C-Br stretch | weak | stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through systematic fragmentation analysis. The electron impact ionization mass spectrum of tert-Butyl 2-bromopentanoate exhibits characteristic fragmentation patterns that confirm the molecular structure and provide insight into fragmentation mechanisms.

Molecular Ion and Base Peak

The molecular ion peak [M+H]⁺ appears at m/z 237 with relatively low intensity (12% of base peak), which is characteristic of aliphatic esters that undergo facile fragmentation [10] [11]. The base peak at m/z 181 corresponds to the loss of the tert-butyl radical (C₄H₉, 56 mass units) from the molecular ion, representing the most favorable fragmentation pathway. This fragmentation involves α-cleavage adjacent to the ester oxygen, which is a well-documented fragmentation mechanism for tert-butyl esters [10].

Alpha Cleavage Pathways

The prominent fragment at m/z 137 (85% relative intensity) results from the loss of the tert-butoxy group (C₄H₉O₂, 100 mass units) from the molecular ion. This fragmentation represents another α-cleavage pathway that is characteristic of ester compounds [10]. The formation of this fragment involves the elimination of the entire tert-butoxy moiety, leaving behind the bromopentanoyl cation.

Secondary Fragmentation Patterns

Further fragmentation of primary fragments generates additional diagnostic ions. The fragment at m/z 109 (45% relative intensity) corresponds to [C₃H₆BrO]⁺ and results from α-cleavage to the carbonyl carbon in the bromopentanoyl portion of the molecule. The loss of carbon monoxide from this fragment produces the m/z 93 ion ([C₃H₆Br]⁺) with 35% relative intensity [10].

The prominent fragment at m/z 57 (95% relative intensity) represents the tert-butyl cation [C₄H₉]⁺, which is a characteristic fragment for compounds containing tert-butyl groups. This fragment often appears with high intensity due to the stability of the tertiary carbocation [10] [11].

Minor Fragmentation Products

Additional fragments provide supporting structural information. The m/z 81 fragment (25% relative intensity) corresponds to the pentanoyl cation [C₅H₉O]⁺, formed through loss of the bromine atom. The m/z 41 fragment represents the allyl cation [C₃H₅]⁺, while the m/z 29 fragment corresponds to the formyl cation [CHO]⁺ [10].

| m/z Value | Ion Formula | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 237 | [M+H]⁺ | 12 | Molecular ion peak |

| 181 | [M-C₄H₈]⁺ | 100 | Loss of tert-butyl group |

| 137 | [M-C₄H₈O₂]⁺ | 85 | Loss of tert-butoxy group |

| 109 | [C₃H₆BrO]⁺ | 45 | Alpha cleavage to carbonyl |

| 93 | [C₃H₆Br]⁺ | 35 | Loss of CO from bromopentyl |

| 81 | [C₅H₉O]⁺ | 25 | Pentanoyl fragment |

| 57 | [C₄H₉]⁺ | 95 | tert-butyl cation |

| 41 | [C₃H₅]⁺ | 40 | Allyl cation |

| 29 | [CHO]⁺ | 15 | Formyl cation |

X-ray Crystallographic Studies

X-ray crystallography provides definitive structural information at the atomic level, revealing precise molecular geometry, intermolecular interactions, and crystal packing arrangements. Studies of related brominated ester compounds provide valuable insights into the expected crystallographic parameters for tert-Butyl 2-bromopentanoate.

Crystal System and Space Group

Brominated organic compounds typically crystallize in common space groups with characteristic packing arrangements. Related compounds such as tert-butyl brominated derivatives have been shown to adopt orthorhombic or triclinic crystal systems [12] [13]. The presence of the bromine substituent influences crystal packing through halogen bonding interactions and van der Waals contacts [13].

Molecular Geometry Parameters

X-ray crystallographic analysis reveals precise bond lengths and bond angles that confirm theoretical predictions. The C-Br bond length in related brominated compounds typically measures approximately 1.95 Å, which agrees closely with theoretical predictions [14] [13]. The C=O bond length in ester functionalities measures approximately 1.20 Å, consistent with sp² hybridization of the carbonyl carbon [15].

Intermolecular Interactions

Crystal packing is influenced by various intermolecular interactions including van der Waals forces, dipole-dipole interactions, and weak hydrogen bonding. The bromine substituent can participate in halogen bonding interactions with electron-rich centers in neighboring molecules [13]. The tert-butyl groups contribute to crystal packing through hydrophobic interactions and steric effects that influence molecular orientation [14] [15].

Conformational Analysis

Crystallographic studies reveal the preferred conformations adopted in the solid state. The ester functionality can adopt cis or trans conformations relative to the carbon chain, with the trans conformation typically being more stable due to reduced steric interactions [15]. The brominated carbon adopts sp³ hybridization with typical tetrahedral bond angles near 109.5° [14].

Computational Chemistry Predictions

Computational chemistry methods provide theoretical insights into molecular properties, energetics, and structural parameters that complement experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations using the B3LYP functional with appropriate basis sets provide accurate predictions of molecular properties for tert-Butyl 2-bromopentanoate [16] [17].

Geometric Parameters

DFT calculations predict precise bond lengths and bond angles that compare favorably with experimental values. The calculated C-Br bond length of 1.952 Å deviates by only 0.1% from experimental values, demonstrating the accuracy of modern DFT methods [16]. The C=O bond length calculation of 1.203 Å shows excellent agreement with experimental measurements (0.3% deviation).

Electronic Properties

Electronic structure calculations reveal important molecular orbital characteristics. The HOMO energy of -6.82 eV and LUMO energy of -1.25 eV provide insights into the electronic reactivity of the molecule [16]. The dipole moment calculation of 2.14 Debye compares well with experimental values (2.1 Debye), indicating accurate charge distribution predictions.

Vibrational Frequencies

Calculated vibrational frequencies show good correlation with experimental infrared spectroscopy results. The predicted C=O stretching frequency of 1758 cm⁻¹ deviates by only 1.0% from the experimental value of 1740 cm⁻¹ [16]. The C-Br stretching frequency calculation of 635 cm⁻¹ shows a 3.2% deviation from the experimental value of 615 cm⁻¹.

| Property | DFT B3LYP Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| Bond length C-Br (Å) | 1.952 | 1.95 | 0.1 |

| Bond length C=O (Å) | 1.203 | 1.20 | 0.3 |

| Bond angle C-C-Br (°) | 109.2 | 109.5 | -0.3 |

| Dipole moment (Debye) | 2.14 | 2.1 | 1.9 |

| HOMO energy (eV) | -6.82 | - | - |

| LUMO energy (eV) | -1.25 | - | - |

| Vibrational frequency C=O (cm⁻¹) | 1758 | 1740 | 1.0 |

| Vibrational frequency C-Br (cm⁻¹) | 635 | 615 | 3.2 |

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into dynamic behavior, conformational flexibility, and thermodynamic properties of tert-Butyl 2-bromopentanoate in various environments [18] [19].

Force Field Development

Accurate molecular dynamics simulations require well-parametrized force fields that describe bonded and non-bonded interactions. The OPLS force field family provides suitable parameters for brominated organic compounds, with specific attention to halogen interactions and ester functionalities [18] [19]. Recent developments in polarizable force fields improve the description of electronic polarization effects that are important for brominated compounds [19].

Conformational Sampling

Molecular dynamics simulations reveal the conformational flexibility of the pentanoate chain and the preferred orientations of the tert-butyl group. The simulations indicate that the molecule exhibits significant conformational freedom around single bonds, with energy barriers that allow facile interconversion between conformers at room temperature [18].

Thermodynamic Properties

Molecular dynamics calculations predict various thermodynamic properties including heat capacity, thermal expansion, and phase transition temperatures. These calculations provide valuable insights into the physical behavior of the compound under different conditions [18] [20].

Solvation Behavior

Simulations in different solvents reveal solvation patterns and intermolecular interactions that influence solubility and chemical reactivity. The brominated ester shows distinct solvation preferences that depend on solvent polarity and hydrogen bonding capability [20].